

Structure and IUPAC name of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B156670

[Get Quote](#)

In-depth Technical Guide: (5-(Trifluoromethyl)pyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Core Structure and IUPAC Nomenclature

(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a substituted pyridine derivative featuring a trifluoromethyl group at the 5-position and a methanamine group at the 2-position of the pyridine ring.

IUPAC Name: [5-(trifluoromethyl)-2-pyridinyl]methanamine[1]

Synonyms: 2-Aminomethyl-5-(trifluoromethyl)pyridine, C-(5-Trifluoromethyl-pyridin-2-yl)-methylamine[2]

Chemical Structure:

Chemical Structure of (5-(Trifluoromethyl)pyridin-2-yl)methanamine.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for **(5-(Trifluoromethyl)pyridin-2-yl)methanamine** is provided below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ F ₃ N ₂	PubChem[1]
Molecular Weight	176.14 g/mol	PubChem[1]
CAS Number	164341-39-3	PubChem[1]
Appearance	Colorless to light yellow liquid	ChemicalBook[2]
Boiling Point (Predicted)	200.3 ± 35.0 °C	ChemicalBook[2]
Density (Predicted)	1.293 ± 0.06 g/cm ³	ChemicalBook[2]
pKa (Predicted)	8.27 ± 0.39	ChemicalBook[2]
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)	ChemicalBook[2]

Hazard Summary:

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H318	Causes serious eye damage
H332	Harmful if inhaled
H335	May cause respiratory irritation

Source: PubChem[1]

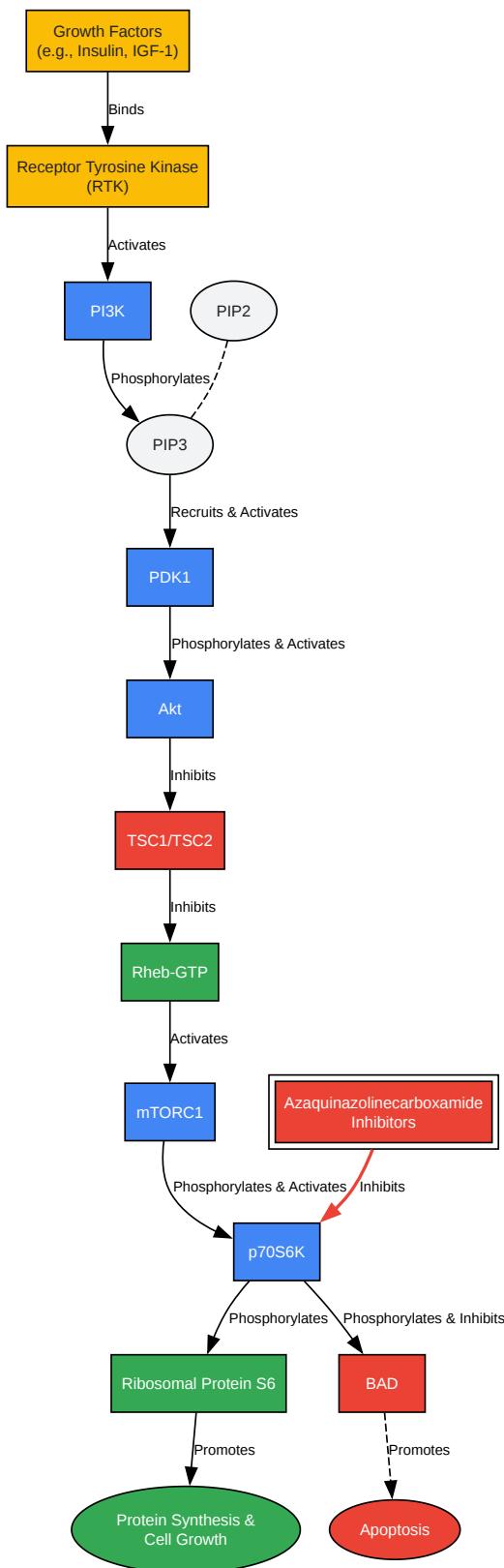
Role in Drug Discovery: A Precursor to p70S6K Inhibitors

(5-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a crucial building block in the synthesis of azaquinazolinecarboxamide derivatives, which have been identified as potent inhibitors of the p70S6 Kinase (p70S6K).^[2] The trifluoromethyl group is a key feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

The p70S6K Signaling Pathway

The p70S6K is a serine/threonine kinase that plays a pivotal role in cell growth, proliferation, and survival. It is a downstream effector of the PI3K/Akt/mTOR signaling cascade. Upon activation, p70S6K phosphorylates the S6 ribosomal protein, a component of the 40S ribosomal subunit, leading to the enhanced translation of specific mRNAs that encode for ribosomal proteins and elongation factors. This process is essential for protein synthesis and cell cycle progression.

Furthermore, p70S6K can inactivate the pro-apoptotic protein BAD through phosphorylation, thereby promoting cell survival. Given its central role in cellular anabolic processes and survival, p70S6K is a key target in the development of therapeutics for diseases characterized by uncontrolled cell growth, such as cancer.



Click to download full resolution via product page

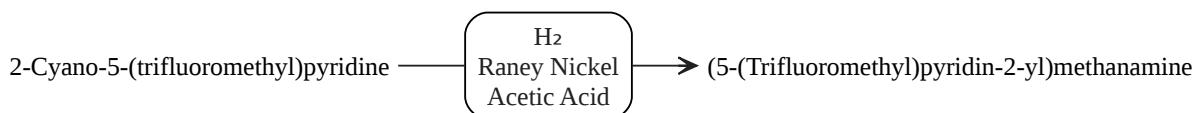
The p70S6K Signaling Pathway and the Point of Inhibition by Azaquinazolinecarboxamides.

Experimental Protocols

Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

A common synthetic route to **(5-(Trifluoromethyl)pyridin-2-yl)methanamine** involves the catalytic hydrogenation of a corresponding cyanopyridine precursor.

Reaction Scheme:



[Click to download full resolution via product page](#)

Synthesis of the target compound via catalytic hydrogenation.

Detailed Protocol:

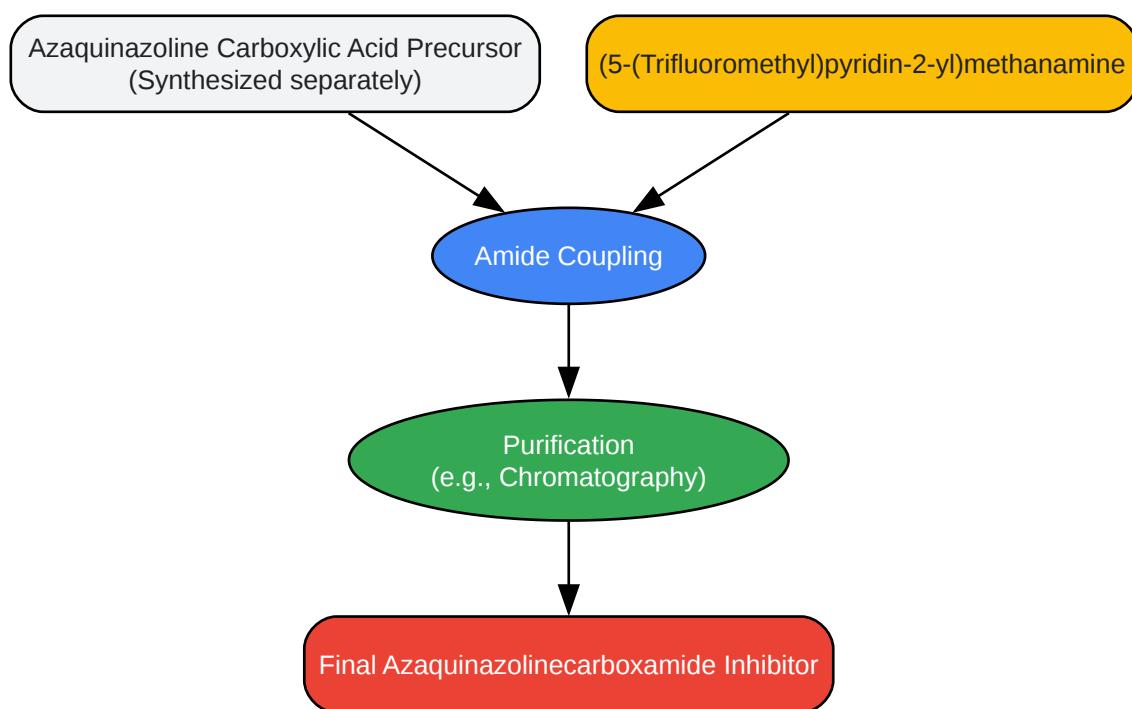
- Materials: 2-cyano-3-chloro-5-trifluoromethylpyridine, Raney nickel catalyst, Acetic acid.
- Procedure:
 - To a suitable reaction vessel, charge 2-cyano-3-chloro-5-trifluoromethylpyridine as the starting material.
 - Add acetic acid as the solvent. The amount of solvent is typically 3-10 times the weight of the starting material.
 - Add Raney nickel as the catalyst.
 - Pressurize the vessel with hydrogen gas (low pressure).
 - The reaction is carried out at a controlled temperature.
 - Upon completion of the reaction, the catalyst is filtered off, and the product, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, is isolated from the filtrate.^[3]

Note: This protocol describes the synthesis of a chlorinated analog. The synthesis of the non-chlorinated title compound follows a similar procedure starting from 2-cyano-5-(trifluoromethyl)pyridine.

Synthesis of Azaquinazolinecarboxamide p70S6K Inhibitors

The synthesis of azaquinazolinecarboxamide derivatives acting as p70S6K inhibitors typically involves a multi-step process where **(5-(Trifluoromethyl)pyridin-2-yl)methanamine** is introduced in a key amide bond formation step. While a specific patent detailing the use of this exact amine was not publicly available, the general synthetic workflow can be inferred from related literature.

General Synthetic Workflow:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Structure and IUPAC name of (5-(Trifluoromethyl)pyridin-2-yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156670#structure-and-iupac-name-of-5-trifluoromethyl-pyridin-2-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com